molecular formula C9H8FNO3 B14840382 Methyl 4-acetyl-6-fluoropyridine-2-carboxylate CAS No. 1393572-49-0

Methyl 4-acetyl-6-fluoropyridine-2-carboxylate

Cat. No.: B14840382
CAS No.: 1393572-49-0
M. Wt: 197.16 g/mol
InChI Key: PZKYCYBINCZZHJ-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an acetyl group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-6-fluoropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by esterification and acetylation. For instance, the starting material 4-chloro-6-fluoropyridine can be subjected to nucleophilic substitution with methanol to form methyl 4-chloro-6-fluoropyridine-2-carboxylate. This intermediate can then be acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Acetyl Group Reactions: The acetyl group can participate in reactions such as reduction to form the corresponding alcohol or oxidation to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction/Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 4-acetyl-6-fluoropyridine-2-carboxylic acid.

    Reduction/Oxidation: 4-(1-hydroxyethyl)-6-fluoropyridine-2-carboxylate or 4-acetyl-6-fluoropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 4-acetyl-6-fluoropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetyl-6-fluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The acetyl group can also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is unique due to the combination of the acetyl and fluorine groups on the pyridine ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

1393572-49-0

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 4-acetyl-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3

InChI Key

PZKYCYBINCZZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)C(=O)OC

Origin of Product

United States

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